VAP-1 Inhibition: Over 19,000-Fold Difference in Potency Between N-(3-Aminophenyl)-3-propoxybenzamide and a High-Affinity Analog
N-(3-Aminophenyl)-3-propoxybenzamide demonstrates minimal inhibition of rat VAP-1 with an IC50 > 100,000 nM [1]. In contrast, a structurally distinct, high-affinity VAP-1 ligand (BDBM50262692) exhibits an IC50 of 5.20 nM in the same assay system [2]. This difference exceeds four orders of magnitude.
| Evidence Dimension | VAP-1 Inhibition Potency |
|---|---|
| Target Compound Data | >100,000 nM |
| Comparator Or Baseline | BDBM50262692 (high-affinity VAP-1 ligand), 5.20 nM |
| Quantified Difference | >19,230-fold difference |
| Conditions | Rat VAP-1 expressed in CHO cells; [14C]-benzylamine substrate |
Why This Matters
This extreme potency differential supports the use of N-(3-Aminophenyl)-3-propoxybenzamide as a negative control in VAP-1 inhibition studies.
- [1] BindingDB. (n.d.). BDBM50404889 (CHEMBL303714) - N-(3-Aminophenyl)-3-propoxybenzamide. BindingDB. View Source
- [2] BindingDB. (n.d.). BDBM50262692 (CHEMBL4094310) - Potent VAP-1 inhibitor. BindingDB. View Source
